Molecular weight and formula of 5-fluoro-2-iodo-3-methylbenzyl alcohol
Molecular weight and formula of 5-fluoro-2-iodo-3-methylbenzyl alcohol
An In-Depth Technical Guide to 5-Fluoro-2-iodo-3-methylbenzyl Alcohol: Synthesis, Properties, and Applications in Drug Discovery
Authored by: Senior Application Scientist
Introduction: The Strategic Role of Halogenated Benzyl Alcohols in Medicinal Chemistry
The introduction of halogen atoms, particularly fluorine, into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved target affinity.[1] The strong carbon-fluorine bond is resistant to metabolic degradation, which can extend a drug's half-life.[1] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets.[2][3][4][5]
Benzyl alcohols, in general, are fundamental building blocks in organic synthesis.[6] When substituted with halogens, they become powerful intermediates for creating complex molecular architectures. The presence of an iodine atom, as in 5-fluoro-2-iodo-3-methylbenzyl alcohol, provides a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7][8][9] This allows for the facile introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in the quest for new drugs.
This guide focuses on the specific, albeit not commercially cataloged, compound 5-fluoro-2-iodo-3-methylbenzyl alcohol. By dissecting its structure and leveraging data from analogous compounds, we can construct a detailed profile of its synthesis, properties, and potential as a key intermediate in drug discovery.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 5-fluoro-2-iodo-3-methylbenzyl alcohol are derived from its chemical structure.
| Property | Value |
| Chemical Name | 5-Fluoro-2-iodo-3-methylbenzyl alcohol |
| Molecular Formula | C₈H₈FIO |
| Molecular Weight | 282.05 g/mol |
| Canonical SMILES | CC1=C(I)C=C(F)C=C1CO |
| InChI Key | (Predicted) |
Note: The molecular weight is calculated based on the isotopic masses of the constituent elements.
The presence of both a fluorine and an iodine atom on the benzene ring significantly influences the molecule's electronic properties. The fluorine atom is strongly electron-withdrawing through induction, while the iodine atom is less electronegative and more polarizable. The methyl group is weakly electron-donating. This combination of substituents creates a unique electronic environment that affects the reactivity of the aromatic ring and the acidity of the benzylic alcohol.
Proposed Synthetic Pathway
A logical and efficient synthesis of 5-fluoro-2-iodo-3-methylbenzyl alcohol can be envisioned starting from a commercially available substituted toluene. The following multi-step synthesis is proposed, employing well-established and reliable chemical transformations.
Caption: Proposed synthetic workflow for 5-fluoro-2-iodo-3-methylbenzyl alcohol.
Experimental Protocol:
Step 1: Iodination of 1-Fluoro-3-methylbenzene
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To a stirred solution of 1-fluoro-3-methylbenzene in a suitable solvent (e.g., acetic acid), add a source of electrophilic iodine, such as a mixture of iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃) in the presence of sulfuric acid.
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The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
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The product, 2-iodo-1-fluoro-3-methylbenzene, is then extracted with an organic solvent, washed, dried, and purified by distillation or column chromatography.
Step 2: Formylation to 5-Fluoro-2-iodo-3-methylbenzaldehyde
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The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings. To a cooled solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
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To this reagent, add the 2-iodo-1-fluoro-3-methylbenzene from the previous step.
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The reaction mixture is heated, and upon completion, it is carefully poured onto ice and neutralized to hydrolyze the intermediate and precipitate the aldehyde.
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The crude 5-fluoro-2-iodo-3-methylbenzaldehyde is collected by filtration, washed, and can be purified by recrystallization or column chromatography.
Step 3: Reduction to 5-Fluoro-2-iodo-3-methylbenzyl alcohol
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The final step involves the reduction of the aldehyde to the corresponding benzyl alcohol. Dissolve the 5-fluoro-2-iodo-3-methylbenzaldehyde in a suitable protic solvent like methanol or ethanol.
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Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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The reaction is typically rapid and can be monitored by TLC.
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After the reaction is complete, the mixture is quenched with water or dilute acid, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and the solvent is evaporated to yield the final product, 5-fluoro-2-iodo-3-methylbenzyl alcohol, which can be further purified if necessary.
Applications in Drug Development
The structural features of 5-fluoro-2-iodo-3-methylbenzyl alcohol make it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules.
Caption: Potential applications derived from the core intermediate.
4.1. Scaffold for Kinase Inhibitors:
Many small-molecule kinase inhibitors feature a substituted aromatic core. The iodo group on this benzyl alcohol can be readily replaced with various aromatic and heteroaromatic rings via Suzuki-Miyaura coupling.[9] This allows for the systematic exploration of the kinase active site and the optimization of binding interactions.
4.2. Synthesis of GPCR Ligands:
G-protein coupled receptors (GPCRs) are a major class of drug targets. The ability to introduce diverse substituents onto the aromatic ring of 5-fluoro-2-iodo-3-methylbenzyl alcohol through cross-coupling reactions provides a pathway to novel ligands with tailored selectivity and potency for various GPCRs.
4.3. Development of Enzyme Inhibitors:
The benzyl alcohol moiety itself can be a key pharmacophoric feature or can be further functionalized. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to an ether or ester, to generate a wide array of derivatives for screening against various enzymatic targets.
Safety and Handling
As with any laboratory chemical, 5-fluoro-2-iodo-3-methylbenzyl alcohol should be handled with appropriate care. Based on the functional groups present, the following general precautions are recommended:
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For specific safety information, it is always best to consult the Safety Data Sheet (SDS) for structurally similar compounds.
Conclusion
5-Fluoro-2-iodo-3-methylbenzyl alcohol represents a promising, albeit currently non-commercialized, building block for medicinal chemistry. Its calculated molecular formula and weight provide a basis for its characterization. The proposed synthetic route offers a practical approach to its preparation in a laboratory setting. The presence of fluoro, iodo, and methyl substituents, along with the benzyl alcohol functionality, provides multiple avenues for chemical elaboration, making it a highly versatile intermediate for the synthesis of novel drug candidates. Researchers in drug development can leverage the principles outlined in this guide to synthesize and utilize this compound in their discovery programs, potentially leading to the development of new and effective therapeutics.
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